molecular formula C21H16ClN3O2 B3010154 4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-69-1

4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B3010154
CAS RN: 899984-69-1
M. Wt: 377.83
InChI Key: KEAVQKQEZPAXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C21H16ClN3O2 and its molecular weight is 377.83. The purity is usually 95%.
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Scientific Research Applications

Cancer Research and Therapeutics

This compound has shown promise in cancer research due to its structural similarity to pyrazolopyrimidine and pyrazolotriazine derivatives, which are known for their cytotoxic activities against various cancer cell lines . The compound’s potential as a CDK2 inhibitor makes it a candidate for targeted cancer therapies, particularly in tumor cells where CDK2/cyclin A2 is a key regulator of cell cycle progression .

Neuropharmacology

Derivatives of this compound have been evaluated for their activity against tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. Continuous activation and overexpression of TRKs can lead to cancer, making TRK inhibitors valuable for cancer treatment .

Antimicrobial and Antiviral Applications

The compound’s core structure is related to pyrazolopyrimidine, which has been used in the design of pharmaceutical compounds with antimicrobial and antiviral applications. This suggests potential use in developing new treatments for infectious diseases .

Biochemical Research

In biochemical research, the compound could be used as a building block for synthesizing more complex molecules. Its structural features may allow it to interact with various biological targets, providing insights into enzyme-substrate interactions or receptor-ligand binding studies .

Organic Synthesis

The compound’s unique structure makes it a valuable synthon in organic chemistry for constructing complex molecules. It could serve as a precursor for the synthesis of various heterocyclic compounds with potential pharmacological activities .

Pharmacodynamics

In pharmacology, the compound could be explored for its drug-like properties, such as binding affinity, efficacy, and metabolic stability. Its role as an inhibitor of specific kinases could be further investigated to understand its mechanism of action and therapeutic potential .

properties

IUPAC Name

4-chloro-2-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-13-8-9-19(26)15(11-13)17-12-18-14-5-1-2-7-20(14)27-21(25(18)24-17)16-6-3-4-10-23-16/h1-11,18,21,26H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAVQKQEZPAXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

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